molecular formula C11H8ClF11S B6120244 1-Chloro-2-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanylcyclopentane

1-Chloro-2-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanylcyclopentane

Cat. No.: B6120244
M. Wt: 416.68 g/mol
InChI Key: LQCMDVGAQUXIOF-UHFFFAOYSA-N
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Description

1-Chloro-2-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanylcyclopentane is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, a sulfanyl group, and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanylcyclopentane can be achieved through a multi-step processThe reaction typically requires the use of chlorinating agents like thionyl chloride or phosphorus pentachloride, and the sulfanyl group can be introduced using thiol reagents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfanylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Chloro-2-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanylcyclopentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanylcyclopentane involves its interaction with specific molecular targets. The compound’s fluorinated groups and sulfanyl moiety enable it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanylcyclopentane is unique due to its combination of a cyclopentane ring, multiple fluorine atoms, and a sulfanyl group. This combination imparts distinct chemical properties, such as high stability, reactivity, and potential bioactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

1-chloro-2-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF11S/c12-4-2-1-3-5(4)24-7(8(13,14)11(21,22)23)6(9(15,16)17)10(18,19)20/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCMDVGAQUXIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Cl)SC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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